3-Phenylpropyltrimethylammonium

Physical organic chemistry Elimination reaction mechanism Kinetic isotope effect

Tertiary amine probes in nicotinic SAR introduce protonation ambiguity; shifting the methylene spacer by one carbon reverses vasopressor to vasodepressor activity. 3-Phenylpropyltrimethylammonium (CAS 25306-98-3) eliminates these variables with a permanently charged quaternary ammonium and precisely three-carbon spacer. • Fixed charge removes pH-dependent binding variability in receptor assays. • Unique 1,3-elimination reactivity for E1cb mechanistic studies (kH/kD >20). • Nicotinic-selective vasopressor tool with X-ray-validated antiperiplanar geometry. ≥95% purity. Custom packaging. Global shipping.

Molecular Formula C12H20N+
Molecular Weight 178.29 g/mol
CAS No. 25306-98-3
Cat. No. B1216647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropyltrimethylammonium
CAS25306-98-3
Synonyms3-phenylpropyltrimethylammonium
3-phenylpropyltrimethylammonium bromide
Molecular FormulaC12H20N+
Molecular Weight178.29 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCC1=CC=CC=C1
InChIInChI=1S/C12H20N/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3/q+1
InChIKeyRMMVFXHBJMOAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 milligram / 1 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpropyltrimethylammonium Overview


3-Phenylpropyltrimethylammonium (CAS 25306-98-3) is a quaternary ammonium cation comprising a trimethylammonium head group connected to a terminal phenyl ring via a three-methylene spacer chain [1]. As a permanently charged quaternary ammonium compound, it serves as a structural probe for nicotinic cholinergic pharmacophores and as a mechanistic probe for base-induced elimination reactions [2]. Unlike tertiary amine analogs, its fixed charge eliminates protonation-state ambiguity, making it useful for structure–activity relationship (SAR) studies where charge distance from the aromatic ring is a critical variable.

Permanent quaternary charge removes protonation-state ambiguity for SAR studies.
Minimal structural model for probing 1,3-elimination mechanisms in ammonium systems.
Chain-length-specific nicotinic receptor selectivity context for cardiovascular signaling studies.

3-Phenylpropyltrimethylammonium Chain-Length Specificity


The quaternary ammonium class is not functionally interchangeable. Within the phenylalkyltrimethylammonium homologous series, shifting the methylene spacer length by a single carbon atom can reverse the cardiovascular response from vasodepressor to vasopressor [1]. The three-carbon spacer in 3-phenylpropyltrimethylammonium places it precisely at the functional boundary where nicotinic agonist activity emerges distinct from the muscarinic profile of the benzyl and phenyl analogs. Additionally, the specific 1,3-elimination reactivity exploited in mechanistic studies is uniquely accessible at this chain length—shorter or longer homologs either cannot form the phenylcyclopropane product or follow entirely different reaction pathways [2]. These chain-length-dependent bifurcations mean that substituting a benzyltrimethylammonium or phenethyltrimethylammonium salt for the 3-phenylpropyl derivative compromises both pharmacological selectivity and synthetic utility.

Chain-length specificity Benzyl- or phenethyltrimethylammonium salts may shift cardiovascular response from nicotinic vasopressor to muscarinic vasodepressor.
Mechanism inaccessibility 1,3-Elimination to phenylcyclopropane is structurally impossible with shorter-chain analogs, limiting mechanistic studies.
Pharmacophore geometry shift Phenethyl analog adopts folded gauche conformation, altering aryl-to-ammonium distance critical for receptor selectivity.

3-Phenylpropyltrimethylammonium Differentiation Evidence


1,3-Elimination Kinetic Isotope Effect

3-Phenylpropyltrimethylammonium iodide undergoes a concurrent 1,3-elimination and 1,2-elimination with potassium amide in liquid ammonia at −55 °C, producing phenylcyclopropane alongside 3-phenylpropene isomers [1]. The nitrogen kinetic isotope effect (KIE) for the 1,3-elimination pathway was measured as k14/k15 = 1.022 ± 0.001, and the γ-hydrogen KIE (kH/kD) exceeded 20 [1]. These isotope effects are consistent with an Elcb mechanism and are uniquely measurable at this three-carbon spacer length because phenyltrimethylammonium (no spacer), benzyltrimethylammonium (one-carbon spacer), and phenethyltrimethylammonium (two-carbon spacer) cannot form the phenylcyclopropane product under these conditions [2]. This compound therefore serves as the minimal structural model for studying 1,3-elimination via a carbanion intermediate in quaternary ammonium systems.

1,3-Elimination KIE
Reported
k14/k15 = 1.022 ± 0.001; γ-hydrogen kH/kD > 20
Supports E1cb mechanism assignment for ammonium leaving groups.
KNH2 in liquid NH3 at −55 °C; isotopic labeling.
Physical organic chemistry Elimination reaction mechanism Kinetic isotope effect

Crystallographic Spacer Conformation

X-ray crystal structure determination of trimethyl(3-phenylpropyl)ammonium iodide reveals an extended antiperiplanar conformation of the propylene spacer, placing the phenyl ring and the quaternary nitrogen at a through-space distance significantly greater than that observed in the folded conformation of trimethyl(phenethyl)ammonium iodide [1]. In the phenethyl analog (C11H18N+·I−), the ethylene spacer adopts a gauche conformation, bringing the aromatic ring into closer proximity to the charged head group. This conformational difference translates into distinct spatial relationships between the aryl π-system and the cationic center, which has been proposed to correlate with the functional switch from nicotinic (phenylpropyl) to mixed nicotinic/muscarinic (phenethyl) activity [2].

Spacer Conformation
Head-to-head
Extended antiperiplanar propylene spacer (target) vs. folded gauche in phenethyl analog.
Defines aryl-to-ammonium distance template for nicotinic pharmacophore modeling.
Single-crystal X-ray diffraction; ambient temperature.
Crystallography Conformational analysis Nicotinic pharmacophore modeling

Chain-Length-Dependent Functional Switch

In a homologous series of phenylalkyltrimethylammonium compounds tested for blood pressure effects in anesthetized dogs, 3-phenylpropyltrimethylammonium (three-carbon spacer) exhibited a nicotinic vasopressor response, whereas phenyltrimethylammonium (zero spacer) and benzyltrimethylammonium (one-carbon spacer) produced muscarinic-like vasodepressor effects [1]. The phenethyl derivative (two-carbon spacer) also displayed a vasopressor response, placing the functional reversal point at the C2–C3 transition within this series. This chain-length-dependent pharmacological bifurcation provides a clear basis for selecting the C3-spacer compound specifically when studying nicotinic receptor-mediated cardiovascular responses, as shorter-chain analogs would confound the readout with muscarinic vasodepressor activity.

Chain-Length Functional Switch
Head-to-head
Nicotinic vasopressor (C3) vs. muscarinic vasodepressor (C0, C1) in anesthetized dog.
Supports nicotinic receptor-selective cardiovascular studies without muscarinic confound.
Intravenous administration; with and without atropine pretreatment.
Cardiovascular pharmacology Nicotinic vs muscarinic selectivity Structure–activity relationship

Cognitive Enhancement by Hydroxy Derivative

The m-hydroxyphenylpropyltrimethylammonium derivative—a direct structural analog of 3-phenylpropyltrimethylammonium—significantly improved avoidance learning performance in mice at doses where (−)-nicotine produced comparable effects at one-quarter the dose [1]. In contrast, the o-hydroxyphenylpropyl isomer impaired performance, and the o- and m-hydroxyphenethyl analogs also impaired performance, demonstrating that both the spacer length and the aromatic substitution pattern critically determine whether the compound enhances or impairs cognitive function [1]. The parent 3-phenylpropyltrimethylammonium scaffold therefore provides a pharmacophore core whose hydroxyl substitution yields a CNS-active nicotinic agonist, whereas phenethyl-substituted counterparts yield performance-impairing agents.

Cognitive Assay Response
Cross-study comparable
m-Hydroxy derivative improved avoidance learning; o-hydroxy and phenethyl analogs impaired performance.
Reported cognitive assay endpoint distinguishes C3-spacer hydroxy derivative from C2 analogs.
Shuttle-box avoidance test in mice; parent scaffold unscaffolded.
Behavioral pharmacology Avoidance learning CNS-penetrant quaternary ammonium

Apparent Molal Volume Differentiation

Comparative densitometry measurements of phenylalkyl- versus phenoxyalkyl-trimethylammonium bromides reveal that replacing a methylene group with an ether oxygen reduces the apparent molal volume at infinite dilution and concurrently reduces affinity for both nicotinic and muscarinic receptors [1]. The pure hydrocarbon spacer of 3-phenylpropyltrimethylammonium preserves the full hydrophobic contribution to receptor binding, whereas phenoxypropyltrimethylammonium analogs show diminished affinity that is partly attributable to the smaller volume occupied by the ether oxygen relative to a methylene group. This physicochemical differentiation matters when selecting a quaternary ammonium salt for receptor-binding studies where hydrophobic interactions with the receptor binding pocket are operative.

Molal Volume Differentiation
Class-level
Phenylalkyl series: larger molal volume & higher receptor affinity; phenoxyalkyl series: reduced volume & affinity.
Hydrocarbon spacer preserves hydrophobic surface area for receptor binding studies.
Densitometry; frog rectus abdominis & guinea-pig ileum.
Solution thermodynamics Hydrophobic hydration Receptor affinity modeling

Product Branching: 1,3- vs. 1,2-Elimination

At −55 °C in liquid ammonia, 3-phenylpropyltrimethylammonium iodide reacts with potassium amide to yield concurrent 1,3-elimination (forming phenylcyclopropane) and 1,2-elimination (forming 3-phenylpropene plus cis- and trans-1-phenylpropene) [1]. The deuterium exchange test confirmed that a γ-carbanion intermediate is formed during the reaction, and the relative rates of 1,3- to 1,2-elimination were shown to be sensitive to deuterium substitution in both the quaternary salt and the solvent [1]. This branching behavior is uniquely accessible at the three-carbon spacer: shorter-chain analogs (n=0–2) give exclusively 1,2-elimination or substitution, while longer-chain analogs potentially fragment via alternative pathways. The well-characterized product distribution makes 3-phenylpropyltrimethylammonium the benchmark substrate for studying the competition between cyclization and β-elimination pathways in ammonium leaving groups [2].

Product Branching
Reported
Concurrent 1,3-elimination (phenylcyclopropane) and 1,2-elimination (alkenes) at −55 °C.
Minimal structural model for cyclization vs. elimination competition studies.
Product distribution perturbed by deuterium labeling; GC analysis.
Reaction mechanism Elimination vs substitution Carbanion intermediate

3-Phenylpropyltrimethylammonium Application Scenarios


E1cb Elimination Mechanistic Probe

The uniquely documented 1,3-elimination/1,2-elimination branching ratio, combined with the nitrogen KIE (k14/k15 = 1.022) and the large γ-hydrogen KIE (kH/kD > 20) [1], positions 3-phenylpropyltrimethylammonium iodide as the definitive substrate for physical organic chemistry investigations into ammonium-based E1cb mechanisms. Laboratories studying carbanion intermediates use this compound to probe the competition between cyclization and β-elimination, a mechanistic question that shorter-chain or aryl-substituted analogs cannot address due to structural limitations [2].

Nicotinic vs. Muscarinic Selectivity Tool

In anesthetized dog preparations, 3-phenylpropyltrimethylammonium produces a nicotinic vasopressor response, while the benzyl and phenyl analogs produce muscarinic vasodepression [1]. This chain-length-dependent functional reversal makes the compound a selective pharmacological tool for activating nicotinic cardiovascular receptors without cholinergic muscarinic confounds. Researchers studying ganglionic nicotinic receptor function or discriminating between receptor subtypes in blood pressure regulation benefit from the compound's distinct pharmacological profile relative to its shorter-chain homologs.

Nicotinic Pharmacophore Template

The extended antiperiplanar spacer conformation resolved by X-ray crystallography [1] provides an experimentally validated, structurally defined geometry for the 3-phenylpropyltrimethylammonium scaffold. Computational chemists and structural biologists use this conformational data to build pharmacophore models of nicotinic acetylcholine receptor ligands, where the phenyl-to-quaternary-nitrogen distance is a key selectivity parameter distinguishing nicotinic from muscarinic binding [2]. The pure hydrocarbon spacer further preserves undiluted hydrophobic surface area relative to phenoxyalkyl analogs [3].

CNS Nicotinic Agonist Scaffold

The finding that m-hydroxy-3-phenylpropyltrimethylammonium enhances avoidance learning in mice—while the corresponding phenethyl hydroxy analogs impair performance [1]—establishes the 3-phenylpropyl scaffold as the only phenylalkyltrimethylammonium core yielding nicotine-like cognitive enhancement upon appropriate substitution. Medicinal chemistry programs targeting nicotinic receptor-mediated cognitive disorders procure the parent 3-phenylpropyltrimethylammonium compound as the starting scaffold for systematic hydroxyl, methoxy, and amino substitution SAR studies.

Application
Selection Property
Validation Focus
E1cb elimination mechanistic studies
1,3-elimination mechanistic probe
Cyclization vs. β-elimination branching review
Nicotinic receptor selectivity studies
Chain-length-dependent receptor selectivity
Nicotinic vasopressor response endpoints
Nicotinic pharmacophore modeling
Extended antiperiplanar spacer conformation
Aryl-to-ammonium distance parameterization
CNS nicotinic scaffold SAR
3-Phenylpropyl trimethylammonium core
Cognitive assay response endpoints and substitution SAR
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